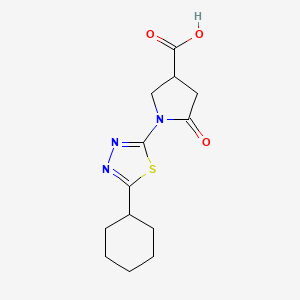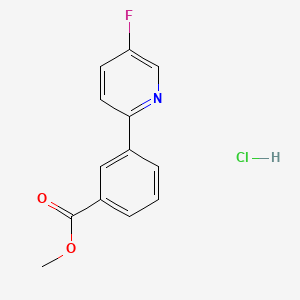
3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine
Overview
Description
“3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine” is a chemical compound with the molecular formula C11H8Cl2N2 . It has a molecular weight of 239.10 .
Molecular Structure Analysis
The molecular structure of “3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine” consists of 11 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms .Scientific Research Applications
Synthesis and Characterization
Pyridazine derivatives, including those related to 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine, have been studied for their synthesis and structural characterization. Notably, studies have synthesized compounds like 6-chloro-3-[(4-methylphenoxy)methyl][1,2,4] triazolo[4,3-b]pyridazine and characterized them using techniques such as NMR, IR, mass spectral studies, and X-ray diffraction. These studies provide insights into the molecular structure and quantum chemical parameters of these compounds (Sallam et al., 2021).
Herbicidal and Agricultural Applications
Research has demonstrated the potential of pyridazine derivatives in agriculture, particularly as herbicides. For instance, a study on 4-(3-Trifluoromethylphenyl)pyridazine derivatives, closely related to the chemical , showed significant herbicidal activities in Spirodela polyrrhiza test and greenhouse test. Some of these compounds could completely inhibit chlorophyll at very low concentrations and demonstrated herbicidal activities comparable to commercial herbicides (Xu et al., 2008). Another study indicated that certain pyridazine derivatives have shown effectiveness as herbicides on crops like radish and millet (Tamura & Jojima, 1963).
Antimicrobial and Pharmaceutical Significance
Pyridazine derivatives have been investigated for their antimicrobial properties. A study on carbamoyl derivatives of pyridazine-N-oxides revealed that some compounds showed activity against Trichomonas vaginalis, demonstrating their potential in antimicrobial applications (Gavini et al., 1997). Furthermore, the synthesis of novel pyridazine derivatives has been explored for their potential analgesic and anti-inflammatory activities, highlighting the pharmaceutical importance of these compounds (Husain et al., 2017).
Interaction with Biological Receptors
Research indicates that imidazo[1,2-b]pyridazines, a category inclusive of 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine, have been synthesized and examined for their interaction with central and mitochondrial benzodiazepine receptors. Such studies provide valuable insights into the biological interactions and potential therapeutic applications of these compounds (Barlin et al., 1997).
properties
IUPAC Name |
3-chloro-6-(4-chloro-3-methylphenyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2/c1-7-6-8(2-3-9(7)12)10-4-5-11(13)15-14-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCSZGDCHRTMQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



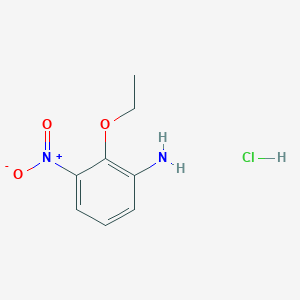

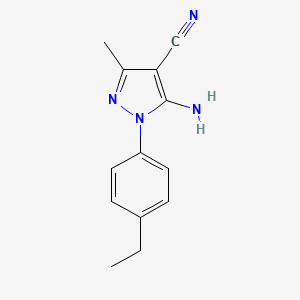
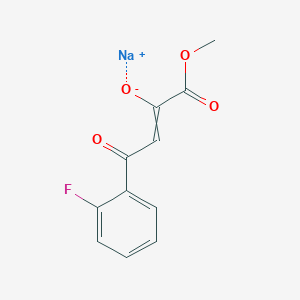
![{1-[2-(3-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B1415212.png)

![1-Benzyl-7a-methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride](/img/structure/B1415214.png)

![[(2-Bromo-5-fluorophenyl)methyl]dimethylamine](/img/structure/B1415217.png)



